molecular formula C7H7F2NO B13132750 1-(Difluoromethyl)-3-methylpyridin-2(1H)-one

1-(Difluoromethyl)-3-methylpyridin-2(1H)-one

Cat. No.: B13132750
M. Wt: 159.13 g/mol
InChI Key: BZDUSMZVZJGVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-methylpyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and methyl groups on the pyridinone ring imparts distinct chemical properties, making it a valuable building block in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethyl)-3-methylpyridin-2(1H)-one typically involves the difluoromethylation of pyridinone derivatives. One common method is the radical difluoromethylation process, which utilizes difluoromethylating agents such as ClCF₂H in the presence of radical initiators . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to 50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of metal-based catalysts and optimized reaction conditions can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyridinone derivatives .

Scientific Research Applications

1-(Difluoromethyl)-3-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymatic pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

1-(difluoromethyl)-3-methylpyridin-2-one

InChI

InChI=1S/C7H7F2NO/c1-5-3-2-4-10(6(5)11)7(8)9/h2-4,7H,1H3

InChI Key

BZDUSMZVZJGVKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN(C1=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.